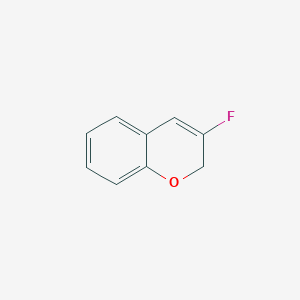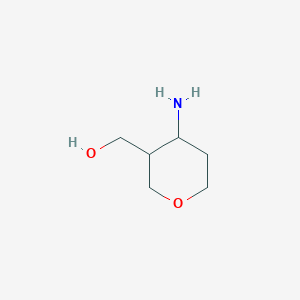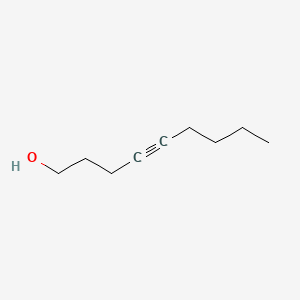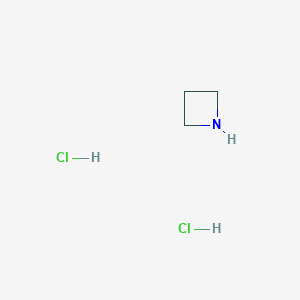
trans-Decahydro-1,7-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Decahydro-1,7-naphthyridine: is a nitrogen-containing heterocyclic compound It is a derivative of naphthyridine, which consists of two fused pyridine rings The compound is characterized by its decahydro structure, indicating that it is fully saturated with hydrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Decahydro-1,7-naphthyridine typically involves the reduction of the corresponding naphthyridine. One common method is the reduction of 1,7-naphthyridine using sodium and ethanol. Another approach involves the use of platinum oxide in an acid solution to achieve the reduction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve catalytic hydrogenation or other reduction techniques to achieve the desired fully saturated structure.
化学反应分析
Types of Reactions: trans-Decahydro-1,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Further reduction can lead to more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various naphthyridine derivatives, while substitution reactions can introduce different functional groups into the molecule.
科学研究应用
Chemistry: trans-Decahydro-1,7-naphthyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its fully saturated structure makes it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules. Its structure can be modified to create derivatives with specific biological activities, such as antimicrobial or anticancer properties.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. These derivatives can act as inhibitors or modulators of various biological targets.
Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of trans-Decahydro-1,7-naphthyridine and its derivatives depends on their specific structure and the biological targets they interact with. Generally, these compounds can bind to enzymes or receptors, modulating their activity. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may act as agonists or antagonists of specific receptors .
相似化合物的比较
- 1,5-Decahydro-1,5-naphthyridine
- 1,6-Decahydro-1,6-naphthyridine
- 1,8-Decahydro-1,8-naphthyridine
Comparison: trans-Decahydro-1,7-naphthyridine is unique due to its specific arrangement of nitrogen atoms and the fully saturated structure. Compared to other decahydro-naphthyridines, it may exhibit different reactivity and biological activity. For instance, the position of nitrogen atoms in the ring system can influence the compound’s ability to interact with biological targets and its overall stability .
属性
分子式 |
C8H16N2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC 名称 |
(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine |
InChI |
InChI=1S/C8H16N2/c1-2-7-3-5-9-6-8(7)10-4-1/h7-10H,1-6H2/t7-,8-/m0/s1 |
InChI 键 |
XOYWYIBCMNHXFE-YUMQZZPRSA-N |
手性 SMILES |
C1C[C@H]2CCNC[C@@H]2NC1 |
规范 SMILES |
C1CC2CCNCC2NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922962.png)

![5-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922973.png)


![Imidazo[1,5-a]pyridin-1-amine](/img/structure/B11923001.png)


